Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate
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Overview
Description
Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and carbamoyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry could be employed to streamline the synthesis and reduce the production time.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction, with reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.
Carbamoyl compounds: These include various carbamoyl derivatives that have similar functional groups.
Uniqueness
Phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
phenyl 4-hydroxy-2-[(3-methylphenyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H20N2O4/c1-13-6-5-7-14(10-13)20-18(23)17-11-15(22)12-21(17)19(24)25-16-8-3-2-4-9-16/h2-10,15,17,22H,11-12H2,1H3,(H,20,23) |
InChI Key |
KIRNBQAQITVWQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(CN2C(=O)OC3=CC=CC=C3)O |
Origin of Product |
United States |
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